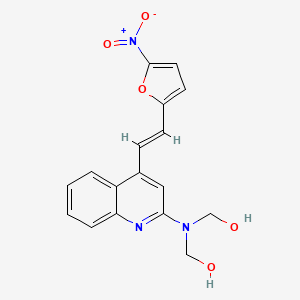
2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a quinoline core substituted with a bis(hydroxymethyl)amino group and a nitrofuran vinyl moiety, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline typically involves multi-step organic reactionsThe reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products .
化学反応の分析
Types of Reactions
2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the nitrofuran moiety.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline involves its interaction with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Amino-4-(2-(5-nitro-2-furyl)vinyl)thiazole: Shares the nitrofuran vinyl moiety but has a thiazole core instead of quinoline.
Dihydroxymethylfuratrizine: Contains a similar bis(hydroxymethyl)amino group but with a different heterocyclic core.
Uniqueness
2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline is unique due to its combination of a quinoline core with both bis(hydroxymethyl)amino and nitrofuran vinyl groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
802-42-6 |
|---|---|
分子式 |
C17H15N3O5 |
分子量 |
341.32 g/mol |
IUPAC名 |
[hydroxymethyl-[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-2-yl]amino]methanol |
InChI |
InChI=1S/C17H15N3O5/c21-10-19(11-22)16-9-12(14-3-1-2-4-15(14)18-16)5-6-13-7-8-17(25-13)20(23)24/h1-9,21-22H,10-11H2/b6-5+ |
InChIキー |
BQJZSRIIFZFZCL-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N(CO)CO)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N(CO)CO)C=CC3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
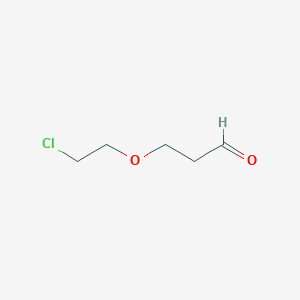
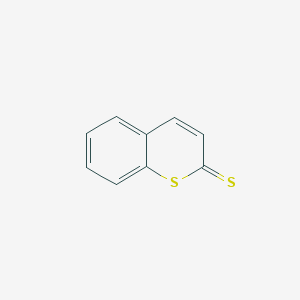
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
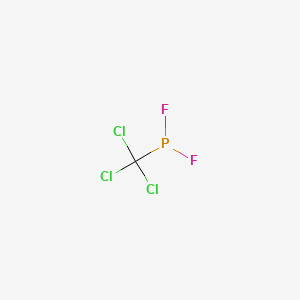
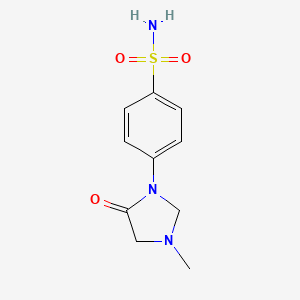
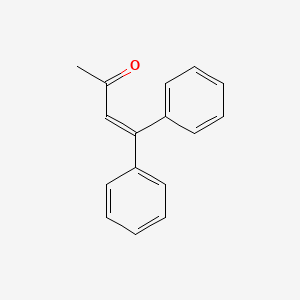

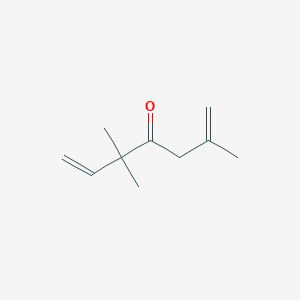
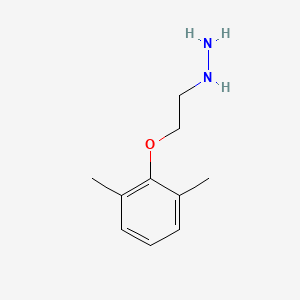

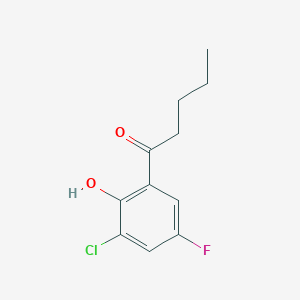
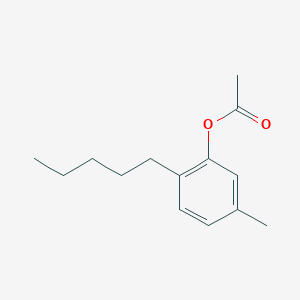
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
